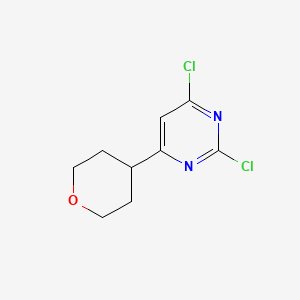

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

CAS No.:

Cat. No.: VC13821765

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2N2O |

|---|---|

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | 2,4-dichloro-6-(oxan-4-yl)pyrimidine |

| Standard InChI | InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2 |

| Standard InChI Key | XEABGXMPIACJHJ-UHFFFAOYSA-N |

| SMILES | C1COCCC1C2=CC(=NC(=N2)Cl)Cl |

| Canonical SMILES | C1COCCC1C2=CC(=NC(=N2)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with two chlorine atoms and a tetrahydro-2H-pyran-4-yl group. The pyran ring adopts a chair conformation, contributing to the compound’s stereochemical stability . Key structural identifiers include:

Physicochemical Data

Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.02429 | 146.2 |

| [M+Na]+ | 255.00623 | 161.8 |

| [M+NH4]+ | 250.05083 | 155.4 |

| [M-H]- | 231.00973 | 150.8 |

These values aid in distinguishing the compound from structural analogs during analytical profiling .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A representative protocol involves:

-

Starting Material: 2,4,6-Trichloropyrimidine reacts with tetrahydro-2H-pyran-4-ylboronic acid under Suzuki-Miyaura coupling conditions to introduce the pyran group .

-

Chlorination: Selective chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) .

Optimization Strategies

-

Solvent System: Dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .

-

Temperature Control: Reactions conducted at 80–100°C improve yield while minimizing side products .

A comparative analysis of synthetic conditions is summarized below:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DMF | DMSO |

| Catalyst | Cs₂CO₃ | NaH |

| Yield (%) | 69 | 85 |

Data adapted from methodologies described in .

Chemical Reactivity and Functional Group Analysis

Chlorine Substituents

The electron-withdrawing chlorine atoms at positions 2 and 4 activate the pyrimidine ring for further functionalization. For example:

-

Nucleophilic Substitution: Displacement of chlorine with amines or alkoxides under basic conditions yields diamino or dialkoxy derivatives.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable aryl or alkyl group introduction .

Tetrahydro-2H-pyran-4-yl Group

The pyran ring enhances solubility and modulates pharmacokinetic properties. Its ether oxygen participates in hydrogen bonding, influencing target binding affinity .

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Signals at δ 1.16–1.65 ppm correspond to the pyran ring’s methylene groups, while aromatic protons resonate at δ 5–6 ppm .

-

HRMS: A molecular ion peak at m/z 232.01646 ([M]+) confirms the molecular formula .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 8.2 minutes.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling chlorination at specific pyrimidine positions remains difficult, necessitating advanced directing-group strategies .

-

Scalability: Multi-step protocols require optimization for industrial-scale production .

Pharmacological Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume